![molecular formula C20H20O3 B5234376 3-(cyclohexyloxy)-3-phenyl-2-benzofuran-1(3H)-one CAS No. 33632-03-0](/img/structure/B5234376.png)
3-(cyclohexyloxy)-3-phenyl-2-benzofuran-1(3H)-one
Overview
Description
3-(Cyclohexyloxy)-3-phenyl-2-benzofuran-1(3H)-one, also known as "BHFF," is a synthetic compound that has been of interest to researchers due to its potential therapeutic applications. BHFF is a benzofuran derivative that has been synthesized through a multi-step process.
Mechanism of Action
BHFF exerts its therapeutic effects through various mechanisms of action. BHFF induces apoptosis in cancer cells by activating the caspase pathway. BHFF inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages by inhibiting the NF-κB pathway. BHFF scavenges free radicals and protects against oxidative stress by upregulating the expression of antioxidant enzymes, such as SOD and CAT.
Biochemical and Physiological Effects:
BHFF has been shown to have various biochemical and physiological effects. BHFF induces apoptosis in cancer cells by activating the caspase pathway. BHFF inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages by inhibiting the NF-κB pathway. BHFF scavenges free radicals and protects against oxidative stress by upregulating the expression of antioxidant enzymes, such as SOD and CAT. BHFF has also been shown to have a low toxicity profile in vitro.
Advantages and Limitations for Lab Experiments
BHFF has several advantages for lab experiments. BHFF is a synthetic compound that can be easily synthesized in high purity and high yield. BHFF has been shown to have a low toxicity profile in vitro, making it a safe compound to use in lab experiments. BHFF has also been shown to have various therapeutic applications, making it a versatile compound for research. However, BHFF has some limitations for lab experiments. BHFF has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood. BHFF also has limited solubility in aqueous solutions, which may limit its application in certain experiments.
Future Directions
There are several future directions for research on BHFF. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the efficacy of BHFF in vivo and to understand its pharmacokinetics and pharmacodynamics. Another area of interest is its potential as an anti-inflammatory agent. Further studies are needed to determine the mechanism of action of BHFF in inhibiting the production of pro-inflammatory cytokines. BHFF may also have potential as an anti-oxidant agent for the treatment of oxidative stress-related diseases. Further studies are needed to determine the therapeutic potential of BHFF in various diseases and to optimize its synthesis and formulation for clinical use.
Synthesis Methods
BHFF can be synthesized through a multi-step process that involves the reaction of 2-hydroxybenzaldehyde with cyclohexanone to form 2-(cyclohexylidene)benzofuran-3(2H)-one. This intermediate is then reacted with phenylmagnesium bromide to form 3-(cyclohexyloxy)-3-phenyl-2-benzofuran-1(3H)-one. The synthesis of BHFF has been optimized to yield high purity and high yield.
Scientific Research Applications
BHFF has been studied for its potential therapeutic applications in various fields of research. One area of interest is its potential as an anti-cancer agent. BHFF has been shown to induce apoptosis in cancer cells by activating the caspase pathway. BHFF has also been studied for its potential as an anti-inflammatory agent. BHFF has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. BHFF has also been studied for its potential as an anti-oxidant agent. BHFF has been shown to scavenge free radicals and protect against oxidative stress.
properties
IUPAC Name |
3-cyclohexyloxy-3-phenyl-2-benzofuran-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c21-19-17-13-7-8-14-18(17)20(23-19,15-9-3-1-4-10-15)22-16-11-5-2-6-12-16/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPZQOASVNHSMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289245 | |
Record name | 1(3h)-isobenzofuranone, 3-(cyclohexyloxy)-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1(3h)-Isobenzofuranone, 3-(cyclohexyloxy)-3-phenyl- | |
CAS RN |
33632-03-0 | |
Record name | NSC59951 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59951 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1(3h)-isobenzofuranone, 3-(cyclohexyloxy)-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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